2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide
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Description
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research into bioactive benzothiazolinone acetamide analogs, including similar compounds, has explored their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and non-linear optical (NLO) activity, indicating their potential in photovoltaic applications and molecular electronics. Molecular docking studies with Cyclooxygenase 1 (COX1) have been performed to understand ligand-protein interactions, hinting at potential biomedical applications (Mary et al., 2020).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including structures akin to the query compound, have been reported. These compounds have been evaluated for antibacterial and anti-enzymatic potential, suggesting their relevance in developing new antimicrobial agents (Nafeesa et al., 2017).
Biological Assessment
The development and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle have been explored for their biological properties. This research encompasses the synthesis of a diverse set of acetamides, highlighting the potential for discovering new therapeutic agents (Karpina et al., 2019).
Antimicrobial Activity
Studies on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds have evaluated their antimicrobial properties. These investigations reveal the significance of fluorine atoms and their positions in enhancing antimicrobial efficacy, which may inform the design of new antimicrobial agents (Parikh & Joshi, 2014).
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c23-16-7-5-15(6-8-16)20-26-21(31-27-20)18-2-1-11-28(22(18)30)13-19(29)25-12-14-3-9-17(24)10-4-14/h1-11H,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJLLZQBVUQMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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